trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride
Description
Properties
IUPAC Name |
3-(4-methylphenoxy)cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11;/h2-5,9,11H,6-7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLXNRNVKRDSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with p-tolyl alcohol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine to form the desired amine compound. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2.1. Treatment of PKC-Theta Mediated Disorders
One of the primary applications of trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride is in the treatment of diseases mediated by Protein Kinase C theta (PKC-theta). Research indicates that this compound can inhibit PKC-theta activity, which is implicated in several disorders, including:
- Graft-versus-host disease
- Organ transplant rejection
- Rheumatoid arthritis
- Multiple sclerosis
The effective administration of this compound could potentially mitigate the adverse effects associated with these conditions by modulating immune responses .
2.2. Anticancer Research
This compound has also been explored for its anticancer properties. Studies suggest that compounds targeting kinases like PKC-theta may play a role in cancer therapy, particularly in cancers where PKC-theta is overexpressed. This opens avenues for developing targeted therapies that could enhance treatment efficacy while minimizing side effects .
3.1. Clinical Trials and Observational Studies
Several clinical trials have been conducted to assess the efficacy of this compound in treating PKC-theta mediated disorders. For instance, a notable study highlighted its application in patients with autoimmune diseases, demonstrating promising results in reducing disease activity scores when administered as part of a treatment regimen .
3.2. Real-world Applications
In real-world settings, the compound has been utilized in research settings to evaluate patient responses to therapies targeting PKC-theta pathways. A case study from the University of New Mexico illustrated how researchers employed this compound to analyze its effects on immune modulation in patients with chronic inflammatory diseases .
4.1. Summary of Clinical Findings
4.2. Mechanism of Action Insights
| Mechanism | Description |
|---|---|
| PKC-theta Inhibition | Blocks the activation of pathways leading to inflammation |
| Immune Modulation | Alters cytokine production and T-cell activation |
Mechanism of Action
The mechanism of action of trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:
- trans-3-(p-Methoxyphenyl)cyclobutanamine hydrochloride
- trans-3-(p-Chlorophenyl)cyclobutanamine hydrochloride
These compounds share a similar cyclobutanamine core structure but differ in the substituents attached to the aromatic ring. The unique properties of this compound, such as its specific substituent and its effects on biological systems, make it distinct from these similar compounds .
Biological Activity
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride is a chemical compound notable for its potential biological activity, particularly within the realm of neuropharmacology. With the molecular formula C₁₁H₁₆ClNO and a molecular weight of approximately 213.70 g/mol, this compound's unique structure combines a cyclobutane ring with a p-tolyloxy group, which may influence its interaction with biological systems.
The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes the reaction of cyclobutanone with p-tolyl alcohol in the presence of a catalyst, followed by amination to yield the amine, which is then converted to its hydrochloride salt through treatment with hydrochloric acid.
Chemical Reactions
The compound exhibits various chemical behaviors typical of amines and ethers, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions involving the amine group are possible under suitable conditions.
Biological Activity
Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest its potential therapeutic applications in treating mood disorders and other neurological conditions.
The exact mechanism of action remains under investigation, but initial findings suggest that the compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. This modulation may involve:
- Interaction with neurotransmitter receptors.
- Influence on signaling pathways associated with mood regulation and cognitive function.
Case Studies and Research Findings
While comprehensive studies are still required to fully elucidate the pharmacological profile of this compound, several notable findings have emerged:
- Neuropharmacological Studies : Early-stage research indicates that compounds structurally similar to this compound exhibit significant effects on serotonin and dopamine transmission. These neurotransmitters are critical in mood regulation, suggesting potential applications in antidepressant therapies .
- Binding Affinity Studies : Ongoing investigations aim to determine the binding affinities of this compound to various receptors. Understanding these interactions will clarify its therapeutic potential and safety profile .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| trans-3-(p-Methoxyphenyl)cyclobutanamine hydrochloride | Similar cyclobutane core; methoxy substituent | Potential antidepressant effects similar to trans-3-(p-Tolyloxy) |
| trans-3-(p-Chlorophenyl)cyclobutanamine hydrochloride | Chlorine substituent on phenyl group | Investigated for neuropharmacological properties |
Q & A
Q. What are the optimal synthetic routes for trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride, and how can reaction conditions be optimized to improve yield and purity?
The synthesis involves allyloxylation of cyclobutanamine precursors with p-tolyloxy derivatives. For example, bis(p-Tolyloxy) analogs were synthesized using allyloxylated intermediates and p-cresol under anhydrous conditions (60–80°C, 24 hours), achieving ~64% yields after column chromatography . Optimization includes:
Q. How should researchers characterize the stereochemical configuration of this compound?
Confirm the trans configuration using:
- Nuclear Overhauser Effect (NOE) NMR : Compare proton proximity in NOESY spectra (e.g., absence of key NOE signals confirms trans geometry) .
- X-ray crystallography : Resolve crystal structures of derivatives, as demonstrated for related trans-cyclohexane compounds .
- Comparative analysis : Match coupling constants (-values) in H NMR with known trans isomers .
Q. What are the critical stability considerations for storing this compound?
- Store under inert gas (N/Ar) at room temperature to prevent deliquescence .
- Use desiccants (silica gel) and moisture-proof containers.
- Monitor stability via:
- Periodic H NMR to detect free amine formation.
- Karl Fischer titration for moisture content .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants) for derivatives of this compound?
- Variable-temperature NMR (VT-NMR) : Conduct experiments at low temperatures (-40°C) to slow conformational changes, revealing true coupling patterns .
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in complex mixtures.
- Computational prediction : Compare experimental C NMR shifts with DFT-calculated values for structural validation .
Q. What strategies minimize diastereomer formation during synthesis?
- Steric control : Use bulky protecting groups (e.g., tert-butoxycarbonyl) to bias trans-selectivity .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature (e.g., shorter times at lower temps favor kinetic products).
- Chiral catalysts : Employ asymmetric catalysis, as seen in related cyclopentane syntheses .
Q. How does the p-Tolyloxy group’s electronic environment influence reactivity in nucleophilic substitutions?
- Hammett analysis : Quantify substituent effects using σ values (p-Tolyloxy: σ~-0.12, mildly electron-donating).
- Competitive reactions : Compare reaction rates with meta- or ortho-substituted analogs to isolate electronic effects.
- DFT calculations : Map electron density distributions to predict sites of electrophilic attack .
Q. What purification techniques effectively isolate this compound from complex mixtures?
- Column chromatography : Use gradient elution (hexane/ethyl acetate) with silica gel, achieving >97% purity in bis(p-Tolyloxy) compounds .
- Counterion exchange : Convert to free base for recrystallization, then re-form hydrochloride salt.
- Centrifugal partition chromatography : Separate diastereomers via polarity differences in biphasic solvent systems .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
